A Technical Guide to the Physical and Chemical Properties of Dimethoxy di-p-cresol
A Technical Guide to the Physical and Chemical Properties of Dimethoxy di-p-cresol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of Dimethoxy di-p-cresol. The information is presented to support research, development, and application of this compound in various scientific fields.
Introduction
Dimethoxy di-p-cresol, with the IUPAC name 2-(2-hydroxy-3-methoxy-5-methylphenyl)-6-methoxy-4-methylphenol, is a biphenolic compound. Its structure, featuring two methoxy groups and two hydroxyl groups on a biphenyl backbone, suggests potential antioxidant properties and utility as a building block in organic synthesis. This guide summarizes its key physical and chemical characteristics, provides experimental protocols for their determination, and outlines a probable synthetic pathway.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₈O₄ | PubChem[1] |
| Molecular Weight | 274.31 g/mol | PubChem[1] |
| IUPAC Name | 2-(2-hydroxy-3-methoxy-5-methylphenyl)-6-methoxy-4-methylphenol | PubChem[1] |
| XLogP3 (Computed) | 3.5 | PubChem[1] |
| Topological Polar Surface Area | 58.9 Ų | PubChem[1] |
| Melting Point | Not Experimentally Determined | - |
| Boiling Point | Not Experimentally Determined | - |
| Solubility | Expected to be soluble in organic solvents like alcohols, ethers, and chlorinated hydrocarbons; sparingly soluble in water. | Inferred from structure |
Experimental Protocol for Melting Point Determination
The melting point of a solid organic compound can be determined using a capillary melting point apparatus.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry Dimethoxy di-p-cresol is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
-
Heating: The sample is heated at a steady rate of 1-2 °C per minute.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-2 °C).
Experimental Protocol for Solubility Determination
The solubility of Dimethoxy di-p-cresol in various solvents can be determined by the shake-flask method.
Methodology:
-
Sample Preparation: An excess amount of Dimethoxy di-p-cresol is added to a known volume of the solvent in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature bath until equilibrium is reached (typically 24-48 hours).
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.
-
Analysis: The concentration of Dimethoxy di-p-cresol in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/100 mL or mg/mL).
Chemical Properties and Reactivity
Antioxidant Activity
The phenolic hydroxyl groups in Dimethoxy di-p-cresol are expected to confer antioxidant properties. These groups can donate a hydrogen atom to scavenge free radicals, thereby inhibiting oxidative processes. This makes the compound a potential candidate for use as a stabilizer in materials prone to oxidation.[2]
Synthesis via Oxidative Coupling
Dimethoxy di-p-cresol is likely synthesized through the oxidative coupling of a methoxylated p-cresol derivative. The synthesis of a similar compound, 2,2'-dihydroxy-5,5'-dimethylbiphenol, involves the ortho-ortho coupling of p-cresol using a Lewis acid catalyst like aluminum chloride (AlCl₃) and an oxidizing agent such as ferric chloride (FeCl₃) in a suitable solvent like nitromethane.[3]
A plausible synthetic route for Dimethoxy di-p-cresol would involve the oxidative coupling of 2-methoxy-4-methylphenol.
Proposed Experimental Protocol:
-
Reaction Setup: A solution of 2-methoxy-4-methylphenol in nitromethane is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: A solution of aluminum chloride in nitromethane is added to the reaction mixture.
-
Oxidation: A solution of anhydrous ferric chloride in nitromethane is then added, and the reaction is stirred at room temperature for several hours.
-
Quenching and Extraction: The reaction is quenched by the addition of dilute hydrochloric acid. The product is then extracted into an organic solvent such as dichloromethane.
-
Purification: The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable technique, such as column chromatography or recrystallization, to yield pure Dimethoxy di-p-cresol.
Spectroscopic Data
Specific experimental spectroscopic data (NMR, IR, MS) for Dimethoxy di-p-cresol are not widely available. However, based on its structure, the following characteristic signals would be expected:
-
¹H NMR: Signals corresponding to aromatic protons, methoxy protons, methyl protons, and hydroxyl protons. The chemical shifts and coupling patterns would be indicative of the substitution pattern on the biphenyl core.
-
¹³C NMR: Resonances for the aromatic carbons, methoxy carbons, and methyl carbons.
-
IR Spectroscopy: Characteristic absorption bands for O-H stretching (hydroxyl groups), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic rings), and C-O stretching (ethers and phenols).
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (274.31 g/mol ). Fragmentation patterns would likely involve cleavage of the biphenyl bond and loss of methyl and methoxy groups.
Conclusion
Dimethoxy di-p-cresol is a biphenolic compound with potential applications stemming from its antioxidant properties and its utility as a synthetic intermediate. While specific experimental data on its physical properties are limited, this guide provides a framework for its characterization based on established experimental protocols and the properties of related compounds. The proposed synthetic route via oxidative coupling offers a viable method for its preparation in a laboratory setting. Further research is warranted to fully elucidate the experimental physical and chemical properties of this compound.
